ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including furan, pyrrolidine, thiazole, and ester moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
The synthesis of ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the furan moiety: This step may involve a condensation reaction with a furan derivative.
Formation of the thiazole ring: This can be accomplished through a cyclization reaction involving a thioamide and a haloketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential biological activities could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in cell wall synthesis. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:
This compound: This compound has a similar structure but may differ in the substitution pattern or functional groups.
Furan derivatives: Compounds containing the furan ring, which may exhibit similar reactivity and biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, which may have similar chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which can lead to a wide range of chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H18N2O6S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H18N2O6S/c1-3-29-21(28)19-12(2)23-22(31-19)24-16(13-8-5-4-6-9-13)15(18(26)20(24)27)17(25)14-10-7-11-30-14/h4-11,16,26H,3H2,1-2H3 |
InChI Key |
DERGDDRHXTXPLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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